molecular formula C26H23F3N2O3 B12153517 N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B12153517
M. Wt: 468.5 g/mol
InChI Key: RWBZEVPTEMTDBA-XLNRJJMWSA-N
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Description

N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the coupling of the furan ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1Z)-3-oxo-3-(piperidin-1-yl)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C26H23F3N2O3

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(Z)-3-oxo-3-piperidin-1-yl-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H23F3N2O3/c27-26(28,29)20-11-7-10-19(16-20)23-13-12-21(34-23)17-22(25(33)31-14-5-2-6-15-31)30-24(32)18-8-3-1-4-9-18/h1,3-4,7-13,16-17H,2,5-6,14-15H2,(H,30,32)/b22-17-

InChI Key

RWBZEVPTEMTDBA-XLNRJJMWSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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